molecular formula C13H8Cl2O2 B6399644 4-Chloro-2-(3-chlorophenyl)benzoic acid, 95% CAS No. 855255-56-0

4-Chloro-2-(3-chlorophenyl)benzoic acid, 95%

Cat. No. B6399644
CAS RN: 855255-56-0
M. Wt: 267.10 g/mol
InChI Key: WTTHGDSGLMBRHU-UHFFFAOYSA-N
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Description

4-Chloro-2-(3-chlorophenyl)benzoic acid, abbreviated as 4-Cl-2-CPBA, is an organic compound with a wide range of applications in the scientific field. It is a white, crystalline solid with a melting point of 135-137 °C. It is soluble in water and is used as a reagent in organic synthesis. The compound is also known as 4-chloro-2-chlorophenylbenzoic acid, 4-chloro-2-chlorobenzoic acid, 4-chloro-2-chlorobenzene-1-carboxylic acid, and 4-chloro-2-chlorobenzene-1-acetic acid.

Mechanism of Action

The mechanism of action of 4-Cl-2-CPBA is not fully understood. However, it is believed to act as an antimicrobial agent by inhibiting the growth of microorganisms, and as a corrosion inhibitor by forming a protective layer on metal surfaces. It is also believed to act as a catalyst by increasing the rate of chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Cl-2-CPBA have not been thoroughly studied. However, it has been shown to have antimicrobial activity against a range of microorganisms, including bacteria and fungi. It has also been shown to have a protective effect against corrosion in metal surfaces, and to act as a catalyst in the synthesis of other compounds.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Cl-2-CPBA in laboratory experiments include its ease of synthesis, its low cost, and its wide range of applications. The main limitation is its potential toxicity, as it has been shown to be toxic to a range of organisms. Therefore, it should be handled with care and used in a well-ventilated area.

Future Directions

There are several potential future directions for research involving 4-Cl-2-CPBA. These include further studies into its antimicrobial activity, its potential toxicity, its role as a corrosion inhibitor, and its use as a catalyst. Additionally, further research into its biochemical and physiological effects could provide insight into its potential applications in medicine and other fields. Finally, further studies into its synthesis and purification could lead to improved methods of production.

Synthesis Methods

4-Cl-2-CPBA can be synthesized by the reaction of 4-chlorobenzoic acid and 3-chlorophenol in the presence of an acid catalyst. The reaction is carried out at a temperature of 80-90 °C for 1-2 hours. The product is then purified by recrystallization from ethanol. The yield of the reaction is typically in the range of 70-80%.

Scientific Research Applications

4-Cl-2-CPBA has been used in a wide range of scientific research applications, including as an antimicrobial agent, a corrosion inhibitor, a catalyst, a fluorescent dye, and a reagent for the synthesis of other compounds. It has also been used in the preparation of polymers, in the synthesis of drugs and other organic compounds, and in the production of pharmaceuticals.

properties

IUPAC Name

4-chloro-2-(3-chlorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-9-3-1-2-8(6-9)12-7-10(15)4-5-11(12)13(16)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTHGDSGLMBRHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689562
Record name 3',5-Dichloro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

855255-56-0
Record name 3',5-Dichloro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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